Product packaging for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine(Cat. No.:CAS No. 58334-09-1)

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Cat. No.: B1309455
CAS No.: 58334-09-1
M. Wt: 219.33 g/mol
InChI Key: LBPUXJVDEJKNGK-UHFFFAOYSA-N
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Description

Contextualization within the Piperazine (B1678402) Chemical Space

Significance of Piperazine Scaffold in Chemical Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is recognized as a "privileged" structure in medicinal chemistry. This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The versatility of the piperazine ring allows it to serve multiple roles in drug design; it can act as a basic and hydrophilic group to optimize the pharmacokinetic properties of a molecule or as a rigid scaffold to correctly orient pharmacophoric groups for interaction with biological targets. Its unique physicochemical properties, including its basicity and conformational flexibility, make it a valuable tool for medicinal chemists seeking to modulate the properties of drug candidates.

Role of Substituted Piperazines in Bioactive Molecule Discovery

The true utility of the piperazine scaffold is realized through the synthesis of its substituted derivatives. The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the creation of vast libraries of compounds with diverse biological activities. Substituted piperazines are integral components of numerous drugs and have been investigated for a wide array of therapeutic applications, including as antipsychotic, antidepressant, anticancer, and antihypertensive agents. mdpi.comnih.gov The nature of the substituents on the piperazine ring dictates the molecule's interaction with specific biological targets, making substituted piperazines a cornerstone of modern drug discovery and development. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3 B1309455 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS No. 58334-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUXJVDEJKNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406307
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58334-09-1
Record name 4-(2-Methylphenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58334-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of the 2 4 O Tolyl Piperazin 1 Yl Ethylamine Structural Motif and Its Relevance

Strategies for Piperazine Ring Functionalization

The functionalization of the piperazine ring is a critical aspect of the synthesis, with the majority of piperazine-containing drugs featuring substituents at the nitrogen positions. mdpi.comresearchwithnj.com The two nitrogen atoms of the piperazine ring offer sites for modification, enabling the tuning of the molecule's physicochemical and pharmacological properties.

Amination Reactions

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant in the synthesis of N-substituted piperazines. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing the ethylamine side chain of the target molecule, a pre-formed piperazine derivative can be reacted with a suitable carbonyl compound.

For instance, 1-(o-tolyl)piperazine can undergo reductive amination with glycoaldehyde or a protected equivalent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govreddit.com This method is advantageous due to its operational simplicity and the commercial availability of a wide range of aldehydes and ketones. nih.gov The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions. nih.govreddit.com

A variety of aldehydes and ketones can be subjected to direct reductive amination, and the methodology is applicable to a range of carbonyl compounds and amines. iau.ir The reaction conditions can be optimized to achieve high yields of the desired N-alkylated products. organic-chemistry.org

Alkylation Approaches (e.g., N-alkylation of piperazine)

N-alkylation is a direct and common method for introducing substituents onto the nitrogen atoms of the piperazine ring. This approach involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide, in the presence of a base. To synthesize this compound, 1-(o-tolyl)piperazine can be N-alkylated with a 2-aminoethyl halide equivalent, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine.

The reaction is generally carried out in a suitable solvent, and a base is used to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The nucleophilicity of the piperazine nitrogen dictates its reactivity towards the electrophilic alkylating agent. In the case of 1-(o-tolyl)piperazine, the N4 nitrogen is more nucleophilic and will preferentially attack the alkyl halide.

A challenge in this approach can be over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. thieme-connect.de However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-N-alkylation can be achieved. thieme-connect.de For instance, the use of a protected 2-aminoethyl halide, such as N-(2-chloroethyl)phthalimide, followed by deprotection can be an effective strategy to obtain the desired primary amine.

Alkylating AgentBaseSolventTypical Yield
2-chloroethylamine hydrochlorideK₂CO₃Acetonitrile (B52724)Moderate
2-bromoethylamine hydrobromideEt₃NDMFModerate to Good
N-(2-bromoethyl)phthalimideK₂CO₃DMFGood

Introduction of the o-Tolyl Moiety

The introduction of the o-tolyl group onto the piperazine ring is a key step in the synthesis of the target molecule. This can be achieved through various modern cross-coupling reactions that have revolutionized the formation of carbon-nitrogen bonds.

Aromatic Ring Functionalization

While direct functionalization of the piperazine ring's C-H bonds is an area of active research, mdpi.comnsf.govencyclopedia.pub the introduction of the o-tolyl group is more commonly achieved by forming a C-N bond between the piperazine nitrogen and the tolyl group.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the synthesis of N-arylpiperazines. nih.govwikipedia.orgacsgcipr.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org To synthesize 1-(o-tolyl)piperazine, piperazine can be coupled with an o-tolyl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene.

The choice of palladium catalyst, ligand, and base is critical for the success of the reaction. A variety of phosphine-based ligands have been developed to facilitate this transformation, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions. wikipedia.org The reaction typically requires an inert atmosphere to prevent the deactivation of the catalyst.

Another established method for the formation of aryl-amine bonds is the Ullmann condensation. wikipedia.orgnih.gov This copper-catalyzed reaction involves the coupling of an aryl halide with an amine at elevated temperatures. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have allowed for milder reaction protocols. nih.govul.ie In the synthesis of 1-(o-tolyl)piperazine, piperazine can be reacted with 2-iodotoluene (B57078) or 2-bromotoluene in the presence of a copper catalyst and a base.

Coupling ReactionAryl HalideCatalystLigandBaseSolvent
Buchwald-Hartwig2-bromotoluenePd₂(dba)₃BINAPNaOtBuToluene
Ullmann Condensation2-iodotolueneCuI1,10-PhenanthrolineK₂CO₃DMF

Formation of the Ethylamine Side Chain

The final step in the synthesis of this compound is the introduction of the ethylamine side chain. As previously discussed, this can be achieved through either reductive amination or N-alkylation of 1-(o-tolyl)piperazine.

In an alternative strategy, the ethylamine side chain can be introduced onto the piperazine ring first, followed by the arylation step. For example, 2-(piperazin-1-yl)ethylamine can be synthesized and then subjected to a Buchwald-Hartwig amination or an Ullmann condensation with an o-tolyl halide. This approach requires careful selection of protecting groups for the primary amine of the ethylamine side chain to prevent undesired side reactions during the coupling step.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. N-Boc-2-(piperazin-1-yl)ethylamine can be arylated with 2-bromotoluene, followed by the removal of the Boc group under acidic conditions to yield the final product.

The synthesis of piperazine derivatives often involves multi-step sequences, and the choice of a particular route depends on factors such as the availability of starting materials, desired yield, and scalability of the process. nih.gov The modular nature of these synthetic strategies allows for the generation of a diverse range of analogues for further investigation in drug discovery programs.

Chain Extension Methods

A robust method for creating the ethylamine side chain on a piperazine ring involves a multi-component chain extension reaction. This strategy has been successfully employed to synthesize analogues such as 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.netnih.gov A similar approach can be applied to the synthesis of the o-tolyl analogue.

The reaction is a base-induced, three-component synthesis that utilizes a disulfide (di-o-tolyl disulfide), a piperazine ethyl source like 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC), and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comresearchgate.net The process is typically performed in a solvent like ethanol (B145695) at an elevated temperature. This one-pot reaction proceeds via a proposed SN2 mechanism to yield the acetonitrile precursor, 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile. mdpi.com This intermediate possesses the complete carbon skeleton required for the target molecule.

Table 1: Representative Three-Component Chain Extension Reaction

Reactant 1 Reactant 2 Reactant 3 Base Solvent Product
Di-o-tolyl disulfide CAABC TMSCN Cs₂CO₃ Ethanol 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile

CAABC: 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride; TMSCN: Trimethylsilyl cyanide

Amine Group Introduction

The final step in forming the target this compound is the introduction of the primary amine group. This is achieved through the chemical reduction of the nitrile group (-C≡N) on the acetonitrile precursor synthesized via the chain extension method.

The reduction of nitriles to primary amines is a fundamental and well-established transformation in organic synthesis. Several reagents and conditions can accomplish this, including:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). It is often considered a "green" method.

Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, are highly effective for this conversion. An aqueous workup is required to neutralize the reaction and isolate the amine product.

More recently, electrochemical reduction has emerged as a selective method for converting acetonitrile to ethylamine, with copper nanoparticles showing high Faradaic efficiency. nih.govrsc.org This approach offers a route that operates at ambient temperature and pressure, presenting an alternative to traditional chemical methods. nih.gov

Derivatization from the this compound Scaffold

The primary amine of the ethylamine moiety is a versatile functional group that serves as a key reaction point for building a wide array of derivatives.

Amide Bond Formation for Derivatives

The nucleophilic primary amine of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is a cornerstone reaction for creating large libraries of compounds. The synthesis can be achieved through several standard protocols:

Reaction with Acyl Chlorides: The most direct method involves reacting the amine with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Carbodiimide Coupling: A carboxylic acid (R-COOH) can be coupled directly with the amine using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acgpubs.orgnih.gov These reactions are often facilitated by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and reduce side reactions. acgpubs.orgnih.gov

These methods allow for the introduction of a vast range of substituents (the 'R' group) onto the ethylamine side chain, enabling fine-tuning of the molecule's properties. researchgate.net

Schiff Base Synthesis

Schiff bases, or imines, are formed through the condensation reaction of the primary amine of this compound with an aldehyde or a ketone. dergipark.org.trnih.gov This reaction typically involves heating the two reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid to facilitate the dehydration process. najah.eduaaup.edu

The general reaction is: R'-CHO (Aldehyde) + H₂N-R (Primary Amine) ⇌ R'-CH=N-R (Schiff Base) + H₂O

The formation of the C=N double bond can be readily monitored and confirmed by spectroscopic methods. This reaction is highly versatile, allowing for the incorporation of various aryl and heteroaryl moieties from a wide selection of commercially available aldehydes. najah.edunih.gov

Heterocycle Incorporation (e.g., quinoline (B57606), thiazole (B1198619), triazole, benzimidazole)

The amine functionality is an excellent handle for constructing or attaching various heterocyclic ring systems, which are prevalent in pharmacologically active compounds.

Quinoline: Quinoline moieties can be appended to the scaffold by reacting this compound with a quinoline precursor containing a suitable leaving group. For example, nucleophilic aromatic substitution on a halo-quinoline (e.g., 4-chloroquinoline) with the primary amine can form a C-N bond, directly linking the two fragments. nih.govrsc.org Alternatively, quinoline-piperazine hybrids can be formed by coupling with various sulfonyl or acid chlorides. nih.gov

Thiazole: The Hantzsch thiazole synthesis provides a classic and efficient route to thiazole derivatives. chemhelpasap.comijper.orgsynarchive.com A potential pathway involves a two-step process. First, the primary amine of the scaffold is converted into a thioamide. This can be achieved by reacting it with a thionating agent after an initial acylation step. Second, the resulting thioamide is condensed with an α-haloketone (R-CO-CH₂-X), which triggers cyclization to form the 2,4-disubstituted thiazole ring. nih.gov

Triazole: The 1,2,3-triazole ring system is readily accessible using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". europeanscience.orgresearchgate.netnih.gov For this synthesis, the primary amine of this compound would first be converted into an azide (B81097) (-N₃). This azide intermediate can then be reacted with a terminal alkyne (R-C≡CH) in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole derivative with high regioselectivity and yield. researchgate.netmdpi.com For 1,2,4-triazole (B32235) derivatives, a multi-step synthesis can be employed, often starting with the formation of a hydrazide, which is then cyclized with appropriate reagents to form the triazole ring. mdpi.com

Benzimidazole (B57391): The Phillips-Ladenburg synthesis is a common method for forming benzimidazoles. semanticscholar.org This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and often at high temperatures. rsc.orgresearchgate.netmdpi.comnih.gov To incorporate a benzimidazole ring onto the scaffold, the primary amine could first be reacted with a cyclic anhydride (B1165640) (like succinic anhydride) to generate a terminal carboxylic acid. This new acid derivative can then be condensed with an o-phenylenediamine to forge the benzimidazole ring.

Molecular Mechanisms of Action and Biological Pathways

Receptor Agonism/Antagonism Mechanisms

The arylpiperazine scaffold is a key feature in many centrally acting drugs, largely due to its ability to interact with various neurotransmitter receptors. nih.gov Compounds containing this moiety often exhibit affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, acting as either agonists or antagonists. nih.govmdpi.com

Beyond neurotransmitter receptors, some arylpiperazine derivatives have been identified as antagonists for other types of receptors, such as the Protease-activated receptor 1 (PAR1), which is implicated in tumorigenesis. nih.gov

Table 1: Potential Receptor Interactions of Arylpiperazine Derivatives

Receptor Target Type of Interaction Potential Biological Effect
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) Agonism/Antagonism Modulation of neurotransmission
Dopamine Receptors (e.g., D2, D4) Agonism/Antagonism Effects on mood, cognition, and motor control

Enzyme Catalytic Site Interactions

The biological activities of arylpiperazine derivatives are not limited to receptor interactions; they also include the modulation of enzyme function. This is often achieved through the binding of the compound to the enzyme's catalytic site, leading to inhibition of its activity.

One area where this has been observed is in the development of antiparasitic agents. A study on an arylpiperazine compound revealed that it likely exerts its antimalarial effect by binding to the active site of Plasmepsin II, a digestive enzyme crucial for the survival of the Plasmodium falciparum parasite. nih.gov Similarly, in the realm of antibacterial research, piperazine (B1678402) derivatives have been investigated as potential inhibitors of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (ENR). mdpi.com This enzyme is essential for fatty acid synthesis in bacteria, and its inhibition can lead to bacterial cell death. mdpi.com

Furthermore, some piperazine-based compounds have been shown to interact with cytoskeletal proteins. One such derivative was found to inhibit the polymerization of tubulin by binding to the colchicine-binding domain on β-tubulin. nih.gov This disruption of microtubule dynamics can lead to mitotic arrest and is a mechanism exploited by some anticancer agents. nih.gov

Intracellular Signaling Pathway Modulation

Arylpiperazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through the modulation of various signaling pathways. A novel piperazine derivative was found to trigger caspase-dependent apoptosis by inhibiting multiple cancer-related signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL fusion protein. researchgate.net

Another mechanism involves sensitizing cancer cells to external apoptotic signals. For example, a piperazine-based compound was shown to make colon cancer cells more susceptible to TNF-induced apoptosis. nih.gov This was achieved by increasing the cell surface expression of TNFR1 and enhancing the activation of caspases-8, -9, and -3. nih.gov Some compounds can also trigger cell death through necroptosis, a form of programmed necrosis, which may involve the upregulation of TNF-R1 and the deubiquitinating enzyme CYLD. nih.gov

The antiproliferative effects of arylpiperazine derivatives are a significant area of cancer research. nih.govnih.gov These effects are often a direct consequence of the modulation of signaling pathways that control cell growth and division. The inhibition of the PI3K/Akt pathway, as mentioned previously, is a key mechanism, as this pathway is crucial for promoting cell proliferation and survival. researchgate.net By blocking this pathway, arylpiperazine compounds can halt the growth of tumor cells. The ability of these compounds to induce cell cycle arrest, for instance at the G1 phase, is another way they inhibit proliferation. mdpi.com

Proposed Mechanisms for Antimicrobial/Antiparasitic Action

The antimicrobial and antiparasitic properties of the arylpiperazine class of compounds are attributed to several distinct mechanisms of action.

For antiparasitic activity, particularly against malaria, a proposed mechanism is the inhibition of essential parasitic enzymes. As noted, in silico molecular docking studies suggest that arylpiperazine derivatives can bind to the active site of Plasmepsin II, an aspartic protease that digests hemoglobin in the parasite's food vacuole. nih.gov By blocking this enzyme, the compound disrupts the parasite's ability to acquire necessary amino acids, leading to its death. nih.gov

In the context of antibacterial action, one proposed mechanism is the inhibition of the bacterial enoyl-ACP reductase (ENR), an enzyme vital for the synthesis of fatty acids that are necessary for building cell membranes. mdpi.com Another mechanism, observed in piperazine-based polymers, involves a direct physical disruption of the bacterial cell membrane. nih.gov This "contact-killing" is thought to occur through electrostatic and hydrophobic interactions between the positively charged polymer and the negatively charged bacterial cell wall, leading to membrane destabilization, leakage of cytoplasmic contents, and ultimately cell lysis. nih.gov

Table 2: Summary of Proposed Antimicrobial/Antiparasitic Mechanisms

Organism Type Proposed Mechanism Molecular Target
Parasites (Plasmodium) Enzyme Inhibition Plasmepsin II
Bacteria Enzyme Inhibition Enoyl-ACP Reductase (ENR)

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial computational techniques used to predict how a ligand, such as 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine, might interact with a biological target, typically a protein or enzyme. These in-silico methods are instrumental in drug discovery and development for understanding potential mechanisms of action and for designing more potent and selective molecules.

Ligand-Target Interaction Prediction

This subsection would typically detail the predicted interactions between this compound and various biological targets. The process involves creating three-dimensional models of both the ligand and the target protein. Docking algorithms then predict the preferred orientation of the ligand when bound to the target, identifying potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Without specific studies on this compound, it is not possible to identify its predicted biological targets or the nature of its interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and stability of a molecule. These theoretical methods are essential for understanding the intrinsic properties of a compound like this compound at the atomic and molecular level.

Theoretical Spectroscopic Calculations

Quantum chemical methods can also be employed to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be of particular interest. Theoretical IR spectra can help in the assignment of vibrational frequencies to specific functional groups, while theoretical NMR chemical shifts can aid in the interpretation of experimental NMR data. No such theoretical spectroscopic calculations for this compound are currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would provide valuable information about its conformational flexibility, stability, and intermolecular interactions. These simulations can reveal how the molecule behaves in a biological environment and how its interactions with a target protein evolve over time. Such studies are crucial for a comprehensive understanding of the ligand-target binding process and the stability of the resulting complex. To date, no molecular dynamics simulation studies specifically investigating this compound have been published.

Ligand-Protein Complex Stability

The stability of the complex formed between a ligand, such as this compound, and its target protein is fundamental to its biological activity. For the broader class of N-arylpiperazines, the primary interaction is often with aminergic G-protein coupled receptors (GPCRs). mdpi.com Computational docking studies predict that the arylpiperazine moiety directs itself deep into the receptor's binding pocket, typically situated between transmembrane helices (TMs) 3, 5, and 6. mdpi.com

Conformational Analysis

The three-dimensional shape, or conformation, of this compound dictates its ability to fit within a protein's binding site. Conformational analysis of this molecule focuses on several key areas of flexibility. The central piperazine (B1678402) ring typically adopts a stable chair conformation. nih.gov Infrared spectral measurements on similar piperazine rings suggest a preference for substituents at the nitrogen to be in the equatorial position. rsc.org

Another significant conformational aspect is the rotation within the arylpiperazine fragment itself. In related N-arylpiperazine structures, a notable angle exists between the plane of the phenyl group and the plane of the piperazine ring, which can be around 41.84°. mdpi.com The ethylamine (B1201723) side chain also possesses rotational freedom. While certain conformations are thermodynamically favored in an unbound state, it is important to note that protein-ligand interactions can overcome conformational barriers. nih.gov For instance, less favorable twist-boat conformations of the piperazine ring can be stabilized upon binding within a protein, a phenomenon observed in 23% of N-acylpiperidine structures found in the Protein Data Bank (PDB). nih.gov

In silico Pharmacokinetic Predictions

In silico tools are widely used to predict the pharmacokinetic profile of drug candidates, encompassing their absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify potential liabilities early in the drug discovery process.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties for this compound can be reliably predicted using computational platforms like SwissADME. nih.govmdpi.com These tools calculate key physicochemical descriptors to assess a molecule's drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five. ijpsjournal.com Molecules that adhere to this rule are more likely to have good oral bioavailability. japtronline.com

The analysis provides insights into parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors. nih.gov TPSA is a particularly useful predictor of a molecule's ability to permeate cell membranes. nih.gov Based on its structure, the compound is expected to have favorable gastrointestinal absorption.

Below is a table of representative ADME properties that would be predicted for a compound of this structural class.

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/molAdheres to Lipinski's Rule for size.
Lipophilicity (logP)< 5Indicates a balance between solubility and membrane permeability.
H-Bond Donors≤ 5Affects solubility and membrane transport; adheres to Lipinski's Rule.
H-Bond Acceptors≤ 10Affects solubility and receptor binding; adheres to Lipinski's Rule.
Topological Polar Surface Area (TPSA)< 140 ŲPredicts good cell membrane permeability. nih.gov
Gastrointestinal AbsorptionHighSuggests good absorption from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability Predictions

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is critical. Computational models, such as the "BOILED-Egg" model provided by SwissADME, can predict BBB permeability. nih.gov This model visualizes whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can permeate into the brain. nih.gov

Given its structural characteristics, particularly its lipophilicity and moderate size, this compound is predicted to cross the BBB. nih.gov The model also predicts whether a compound is a substrate of P-glycoprotein (P-gp), an efflux pump that removes substances from the CNS. If the compound is identified as a P-gp substrate, it may be actively exported from the brain, potentially reducing its CNS efficacy. nih.gov

Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics are integral to the modern drug design process, enabling the analysis and prediction of a compound's properties and interactions. japtronline.com For this compound, these approaches encompass the entire computational workflow described.

Molecular docking, a key cheminformatics technique, is used to place the ligand into a 3D model of its target protein, predicting its binding mode and affinity. mdpi.com This provides structural details that explain why the ligand binds and can guide the design of new derivatives with improved potency. semanticscholar.org

The in silico ADME and toxicity predictions are another critical application. mdpi.com By creating predictive models based on the chemical structure, these tools allow for the rapid screening of virtual compounds, prioritizing those with the most promising drug-like properties for synthesis and further testing. nih.govijpsjournal.com This computational pre-screening saves significant time and resources in the drug discovery pipeline. ijpsjournal.com

Structure Activity Relationship Sar Studies of 2 4 O Tolyl Piperazin 1 Yl Ethylamine Derivatives

Impact of Substituents on the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in many biologically active compounds and is often a key target for modification to optimize pharmacokinetic and pharmacodynamic properties. In the context of 2-(4-o-tolyl-piperazin-1-yl)-ethylamine derivatives, substitutions on the second nitrogen atom (N-4) of the piperazine ring have been shown to significantly affect receptor affinity and selectivity.

Research on related 4-aryl-piperazine derivatives has demonstrated that the N-4 position can accommodate a variety of substituents, including substituted indole (B1671886) rings. nih.gov For instance, the introduction of heterocyclic moieties, either directly or via a linker such as an amide or a methylene (B1212753) group, can modulate the compound's interaction with its biological targets. nih.gov Studies on a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues revealed that N-substitution on the piperazine ring with different heterocyclic systems can lead to compounds with high affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov

Table 1: Impact of N-Substituents on the Piperazine Ring of Arylpiperazine Derivatives on Dopamine Receptor Affinity
CompoundN-Substituent on Piperazine RingD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
(-)-10eAmide-linked 2-indole47.50.57
(+)-10eAmide-linked 2-indole1133.73
10gIndazoleHighHigh
10iBenzo[b]thiopheneHighHigh

Data adapted from research on N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. nih.gov

Role of the o-Tolyl Moiety Modifications

The o-tolyl group, an aryl substituent on the N-1 position of the piperazine ring, plays a crucial role in the interaction of these molecules with their biological targets. Modifications to this aromatic ring can significantly impact binding affinity and selectivity. SAR studies on related arylpiperazine derivatives have explored the effects of altering the substitution pattern and the nature of the aromatic ring itself.

For example, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence and position of a halogen substituent on the phenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk This suggests that the electronic properties and steric bulk of the aryl group are critical for molecular recognition.

Bioisosteric replacement of the o-tolyl moiety with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and improve the pharmacological profile of the compounds. nih.gov For instance, replacing a phenyl ring with a thienyl group has been shown to be a viable strategy in the design of potent and selective cannabinoid-1 receptor antagonists. nih.gov Such modifications can alter the electronic distribution, lipophilicity, and conformational preferences of the molecule, thereby influencing its interaction with the receptor binding pocket. While direct modification studies on the o-tolyl group of this compound are not extensively documented, the principles of aryl group modification from related compound series provide valuable insights into the potential outcomes of such changes.

Table 2: Bioisosteric Replacement of the Aryl Moiety and its Effect on Biological Activity in Related Compounds
Original Aryl MoietyBioisosteric ReplacementObserved Effect on Biological ActivityReference Compound Class
PhenylThienyl with alkynyl unitLed to potent and selective CB1 receptor antagonists. nih.govPyrazole derivatives
2-FluorophenylOther halogenated phenylsHalogen substitution was essential for inhibitory effects on ENTs. polyu.edu.hkFPMINT analogues

Influence of the Ethylamine (B1201723) Side Chain Length and Functionalization

The ethylamine side chain is another critical component of the this compound scaffold that can be modified to alter biological activity. The length of the alkyl chain and the introduction of various functional groups can influence the molecule's affinity for its target and its pharmacokinetic properties.

In studies of related arylpiperazine derivatives, the length of the linker between the piperazine ring and another part of the molecule has been shown to be a determinant of activity. For example, in a series of histamine (B1213489) H3 receptor antagonists, the extension of an alkyl linker was observed to decrease affinity. nih.gov Conversely, in other systems, optimizing the linker length is a key strategy for enhancing potency.

Table 3: Effect of Side Chain Modifications on the Biological Activity of Arylpiperazine Derivatives
Compound SeriesSide Chain ModificationObserved Effect on Biological Activity
Histamine H3 Receptor AntagonistsExtension of alkyl linker lengthDecreased affinity for H3R. nih.gov
Dopamine D3 Receptor LigandsIntroduction of hydroxyl group on butylamide linkerLed to partial agonist activity. nih.gov
Dopamine D3 Receptor LigandsOlefinic linkerResulted in antagonist activity. nih.gov

Stereochemical Considerations and their Effect on Biological Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological macromolecules such as receptors and enzymes. For derivatives of this compound that contain stereocenters, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles.

The introduction of a chiral center, for instance, by substitution on the piperazine ring or the ethylamine side chain, necessitates the separation and individual biological evaluation of the stereoisomers. It is well-established that enantiomers can have different affinities, efficacies, and even different mechanisms of action.

In a study of N-heterocyclic substituted piperazine derivatives, the enantiomers of the most potent racemic compound exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 dopamine receptors compared to its (+)-enantiomer. nih.gov This underscores the importance of stereochemistry in achieving optimal receptor binding. The biological evaluation of individual enantiomers is crucial for understanding the true pharmacological properties of a chiral compound and for the development of safer and more effective therapeutic agents. nih.gov The separation of enantiomers is often achieved using chiral chromatography techniques, which are essential for both analytical and preparative purposes in drug discovery. shimadzu-webapp.eu

Table 4: Differential Activity of Enantiomers in a Related Piperazine Derivative
EnantiomerD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
(-)-10e47.50.57
(+)-10e1133.73

Data from a study on N-heterocyclic substituted piperazine derivatives. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of arylpiperazine derivatives is a well-established field, yet there remains significant opportunity for innovation, particularly in enhancing efficiency, yield, and structural diversity. Future research should concentrate on developing novel synthetic methodologies for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine and its analogs.

Key areas for exploration include:

Advanced Catalytic Systems: While traditional methods like Buchwald-Hartwig amination are effective, research into new palladium, copper, or nickel-based catalyst systems could offer improved reaction conditions, lower catalyst loading, and broader substrate scope. mdpi.com Exploring novel ligands may also enhance catalytic efficiency for C-N bond formation. researchgate.net

Flow Chemistry Synthesis: Transitioning from batch processing to continuous flow chemistry could provide significant advantages, including improved reaction control, enhanced safety, and scalability. This approach would be particularly beneficial for multi-step syntheses of complex analogs.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for key synthetic steps, such as N-alkylation or coupling reactions, providing a rapid route to a library of derivatives. mdpi.com

Green Chemistry Approaches: Future synthetic strategies should prioritize environmentally benign methodologies. This includes using greener solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and designing processes that minimize waste.

A comparative table of potential synthetic methods is presented below.

MethodPotential AdvantagesKey Research Focus
Buchwald-Hartwig Amination High functional group tolerance, reliable for C-N coupling.Development of more active and air-stable catalysts and ligands. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Effective for electron-deficient arenes, often avoids transition metals.Expanding the scope to include less activated aromatic systems. mdpi.com
Reductive Amination Useful for introducing alkyl substituents on the piperazine (B1678402) nitrogen. mdpi.comOptimization of reducing agents and reaction conditions for complex substrates.
Flow Chemistry Enhanced process control, scalability, and safety.Development of robust flow protocols for multi-step arylpiperazine synthesis.

Identification of New Molecular Targets

The arylpiperazine scaffold is known for its promiscuous binding to a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. A critical direction for future research is to expand the known target profile of this compound.

Potential new molecular targets include:

Dopamine (B1211576) and Serotonin (B10506) Receptor Subtypes: While many arylpiperazines target 5-HT1A and D2 receptors, a systematic investigation into their affinity for other subtypes (e.g., D3, 5-HT2A, 5-HT7) could uncover novel therapeutic applications for neuropsychiatric disorders. nih.govnih.gov Derivatives have shown potential modulation of the serotonergic and GABAergic pathways. nih.gov

Histamine (B1213489) Receptors: Certain piperazine derivatives have demonstrated affinity for histamine receptors, such as the H4 receptor, suggesting a potential role in inflammatory and immune disorders. nih.gov

Enzyme Inhibition: Beyond receptors, this class of compounds could be explored for its inhibitory activity against key enzymes. Targets could include Monoamine Oxidase (MAO-A and MAO-B), which is relevant for depression, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in oncology. nih.govresearchgate.netnih.gov

Ion Channels: The interaction of arylpiperazines with various ion channels remains an underexplored area that could yield novel cardiovascular or neurological applications.

The table below summarizes potential molecular targets for investigation.

Target ClassSpecific ExamplesPotential Therapeutic Area
GPCRs Dopamine D3 Receptor, Serotonin 5-HT7 Receptor, Histamine H4 ReceptorParkinson's Disease, Depression, Anxiety, Inflammation nih.govnih.gov
Enzymes Monoamine Oxidase A (MAO-A), VEGFR-2Depression, Cancer nih.govnih.gov
Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT)Depression, ADHD
Ion Channels Voltage-gated sodium channels, Calcium channelsEpilepsy, Arrhythmia

Advanced In Vitro Biological Profiling

To complement the identification of new molecular targets, a comprehensive in vitro biological profiling campaign is essential. This goes beyond simple binding assays to understand the functional consequences of target engagement and the broader cellular impact.

Future profiling should include:

Functional Assays: Implementing functional assays, such as GTPγS binding or cAMP accumulation assays, will determine whether the compound acts as an agonist, antagonist, or inverse agonist at identified GPCR targets. nih.gov

Cell-Based Phenotypic Screening: High-content screening using various human cell lines (e.g., cancer cell lines, neuronal cells) can uncover unexpected biological activities and provide insights into the compound's mechanism of action. Studies on related compounds have demonstrated antiproliferative activity against breast cancer cell lines. nih.govresearchgate.net

Off-Target Liability Screening: A broad panel screening (e.g., a safety panel) against a wide range of receptors, enzymes, and ion channels is crucial to identify potential off-target effects early in the research process.

ADME Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability (e.g., Caco-2 assays), will help predict the compound's pharmacokinetic behavior. mdpi.com

Development of Predictive Computational Models

In silico methods are indispensable tools for accelerating the drug discovery process. Developing predictive computational models specifically tailored to this compound and its analogs can guide the design of new molecules with improved properties.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity at a specific target, these models can predict the potency of novel, unsynthesized analogs. nih.govmdpi.com

Pharmacophore Modeling: Based on the structures of active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of features required for biological activity. These models can then be used for virtual screening of compound libraries to identify new hits.

Molecular Docking and Simulation: Docking studies can predict the binding mode of the compound within the active site of a target protein, providing insights into key molecular interactions. nih.gov Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time.

Machine Learning and AI Models: Advanced machine learning algorithms, such as support vector machines (SVR) and random forest (RFR), can be trained on existing datasets to build robust models for predicting biological activity, ADME properties, and potential toxicity. nih.govmdpi.com These models can handle complex, non-linear relationships that may be missed by traditional QSAR methods. arxiv.org

Computational ModelApplicationExpected Outcome
QSAR Predict biological activity based on chemical structure.Guide the design of more potent analogs by identifying key structural features. mdpi.com
Pharmacophore Modeling Identify essential 3D features for activity.Enable virtual screening to discover novel scaffolds.
Molecular Docking Predict binding pose at the target site.Elucidate key interactions and guide structure-based design. nih.gov
Machine Learning Predict activity, ADME, and toxicity from large datasets.Prioritize compounds for synthesis and testing with higher accuracy. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine, and how can computational methods accelerate reaction design?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states, as demonstrated by ICReDD’s integrated computational-experimental workflow . For example, reaction path searches can identify favorable conditions (e.g., solvent polarity, temperature) for nucleophilic substitution or reductive amination steps. Experimental validation should follow, using iterative feedback between computational predictions and empirical data to refine yields. Purification steps (e.g., column chromatography under inert atmospheres) are critical, as highlighted in protocols for analogous piperazine derivatives .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic and aliphatic proton environments, mass spectrometry (MS) for molecular ion confirmation, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Reference standards from NIST databases ensure spectral alignment . For chiral resolution, consider chiral stationary phases in HPLC or capillary electrophoresis.

Q. How can researchers model the compound’s physicochemical properties to predict solubility and bioavailability?

  • Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models using software like COSMO-RS or Schrödinger’s QikProp. Input parameters include logP, pKa, and topological polar surface area (TPSA). Experimental validation via shake-flask solubility tests in biorelevant media (e.g., PBS at pH 7.4) is essential to verify computational predictions .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying catalytic conditions?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and deuterium labeling to probe reaction mechanisms (e.g., SN1 vs. SN2 pathways). Advanced techniques like in-situ IR spectroscopy or X-ray crystallography of intermediate complexes can resolve stereoelectronic effects. For heterogeneous catalysis, surface characterization via XPS or TEM is recommended .

Q. How should researchers address contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Apply comparative analysis frameworks :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line consistency, buffer composition).
  • Step 2 : Cross-validate using orthogonal methods (e.g., radioligand binding vs. calcium flux assays).
  • Step 3 : Analyze off-target effects via selectivity panels (e.g., kinase profiling). Contradictions may arise from allosteric modulation or assay-specific artifacts.

Q. What strategies are effective for designing novel derivatives with enhanced metabolic stability?

  • Methodological Answer :

  • Computational : Predict metabolic hotspots using CYP450 docking simulations (e.g., AutoDock Vina) .
  • Experimental : Synthesize fluorinated or deuterated analogs to block oxidative metabolism. Assess stability in liver microsomes or hepatocyte incubations .
  • Data Integration : Combine metabolomics (LC-MS/MS) with molecular dynamics simulations to optimize substituent placement.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.